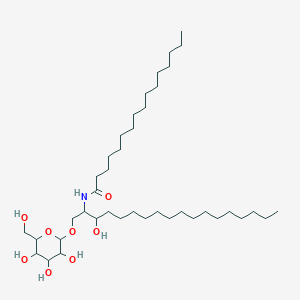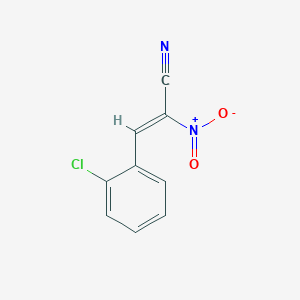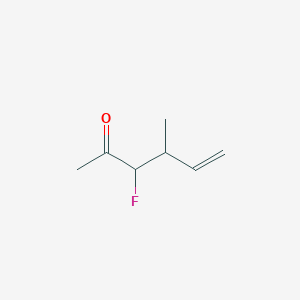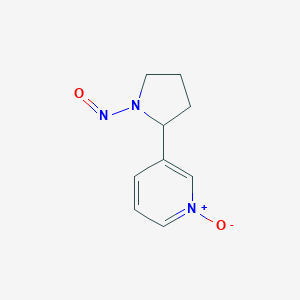
Gentisato de sodio
Descripción general
Descripción
El gentisato de sodio, también conocido como 2,5-dihidroxibenzoato de sodio, es una sal sódica del ácido gentísico. Es un polvo cristalino blanco a blanquecino que es soluble en agua. Este compuesto es conocido por sus propiedades antioxidantes y se utiliza en diversas aplicaciones farmacéuticas e industriales .
Aplicaciones Científicas De Investigación
El gentisato de sodio tiene una amplia gama de aplicaciones en la investigación científica:
Medicina: Tiene aplicaciones terapéuticas potenciales debido a sus propiedades antioxidantes y antiinflamatorias.
Industria: El this compound se utiliza como aditivo en alimentos y cosméticos por sus propiedades conservantes.
Mecanismo De Acción
El principal mecanismo de acción del gentisato de sodio involucra sus propiedades antioxidantes. Actúa eliminando radicales libres y especies reactivas del oxígeno, evitando así el daño oxidativo a las células y tejidos. En reacciones enzimáticas, como las catalizadas por la gentisato 1,2-dioxigenasa, el this compound sufre una escisión oxidativa, lo que lleva a la formación de compuestos menos tóxicos .
Análisis Bioquímico
Biochemical Properties
Sodium gentisate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is specifically transported into cells by the GenK transporter in Corynebacterium glutamicum . This interaction is crucial for the utilization of gentisate in this organism .
Cellular Effects
Sodium gentisate has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antioxidant and tyrosinase inhibitor . It also plays a role in the degradation of polycyclic aromatic hydrocarbons (PAHs) pollutants .
Molecular Mechanism
The molecular mechanism of action of sodium gentisate involves its binding interactions with biomolecules and changes in gene expression. For example, it is involved in the regioselective oxidation of gentisic acid (GTQ) catalyzed by the gentisate 1,2-dioxygenase (GDO) enzyme .
Temporal Effects in Laboratory Settings
The effects of sodium gentisate change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Sodium gentisate is involved in several metabolic pathways. It is a key intermediate in the aerobic biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants . It interacts with enzymes such as gentisate 1,2-dioxygenase (GDO), which is crucial for the degradation of aromatic compounds .
Transport and Distribution
Sodium gentisate is transported and distributed within cells and tissues. The GenK transporter in Corynebacterium glutamicum is responsible for the transport of gentisate into cells . The GenK-mediated gentisate transport is a limiting step for the gentisate utilization by this strain .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El gentisato de sodio se puede sintetizar a partir del ácido gentísico (ácido 2,5-dihidroxibenzoico) neutralizándolo con hidróxido de sodio. La reacción generalmente se lleva a cabo en una solución acuosa, donde el ácido gentísico se disuelve en agua y se agrega gradualmente hidróxido de sodio hasta que el pH alcanza un nivel neutro. Luego, la solución se evapora para obtener this compound en forma cristalina .
Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica el mismo proceso de neutralización pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar una alta pureza y rendimiento. El producto final a menudo se somete a pasos de purificación adicionales, como la recristalización, para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El gentisato de sodio experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Una reacción notable es su oxidación por la gentisato 1,2-dioxigenasa, una enzima que cataliza la escisión del anillo aromático para formar ácido maleilpirúvico .
Reactivos y Condiciones Comunes:
Oxidación: El this compound se puede oxidar utilizando oxígeno molecular en presencia de gentisato 1,2-dioxigenasa.
Reducción: El this compound se puede reducir utilizando agentes reductores como el borohidruro de sodio.
Principales Productos:
Oxidación: Ácido maleilpirúvico
Reducción: Alcohol gentísico
Sustitución: Gentisatos de alquilo
Comparación Con Compuestos Similares
El gentisato de sodio es similar a otros ácidos hidroxibenzoicos, como el ácido salicílico y el ácido gálico, en términos de su estructura química y propiedades. Es único en su capacidad de sufrir reacciones enzimáticas específicas, como las catalizadas por la gentisato 1,2-dioxigenasa .
Compuestos Similares:
- Ácido salicílico
- Ácido gálico
- Ácido 2,4-dihidroxibenzoico
- Ácido 2,6-dihidroxibenzoico
Singularidad: La capacidad única del this compound de actuar como sustrato para la gentisato 1,2-dioxigenasa lo diferencia de otros ácidos hidroxibenzoicos. Esta propiedad lo hace particularmente valioso en estudios que involucran la degradación microbiana de compuestos aromáticos y en la síntesis de moléculas bioactivas .
Propiedades
Número CAS |
4955-90-2 |
|---|---|
Fórmula molecular |
C7H6NaO4 |
Peso molecular |
177.11 g/mol |
Nombre IUPAC |
sodium;2,5-dihydroxybenzoate |
InChI |
InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11); |
Clave InChI |
MQRZBXFDUSHBHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |
SMILES isomérico |
C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)O)O.[Na] |
| 106120-03-0 4955-90-2 |
|
Números CAS relacionados |
490-79-9 (Parent) |
Sinónimos |
2,5-Dihydroxybenzoic Acid Sodium Salt Hydrate; 5-Hydroxysalycylic Acid Sodium Salt Hydrate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sodium gentisate (sodium 2,5-dihydroxybenzoate), an oxidation product of salicylic acid, gained attention when researchers observed its presence in the urine of individuals treated with sodium salicylate. This finding, coupled with the known antirheumatic properties of salicylates, prompted investigations into sodium gentisate's potential as a therapeutic alternative. []
A: Early research focused on sodium gentisate's potential in treating acute rheumatic fever. Its purported ability to inhibit hyaluronidase, an enzyme implicated in inflammation, fueled interest in its anti-rheumatic properties. [, , ]
A: Research suggests that, unlike sodium salicylate, sodium gentisate does not inhibit imidazoleacetate phosphoribosyl transferase. This enzyme is responsible for the conjugation of imidazoleacetate, a metabolite of histidine and histamine. This difference in enzyme inhibition profiles highlights a potential divergence in the pharmacological effects of these two compounds. []
A: Sodium gentisate is readily absorbed following oral administration, achieving peak plasma concentrations within approximately two hours. It undergoes metabolism, with a portion being excreted in the urine as gentisic acid. [, ]
A: Yes, studies have examined the impact of sodium gentisate on guinea pig testis metabolism. Sodium gentisate was found to decrease acetate utilization by testis homogenates and to alter the pool sizes of several metabolites, including amino acids and intermediates of the tricarboxylic acid cycle. []
A: Studies on laying hens indicated that neither sodium salicylate nor sodium gentisate, administered over an extended period, significantly affected egg production, egg weight, feed consumption, or body weight. []
A: Yes, research suggests that sodium gentisate, like other hydrotropic agents, can enhance the aqueous solubility of certain poorly soluble drugs. For instance, it has been investigated for its ability to increase the solubility of acetazolamide, a drug used to treat glaucoma and seizures. []
A: Yes, sodium gentisate has been studied as a potential alternative to polysorbate 80 for solubilizing etoposide. While sodium gentisate effectively enhanced etoposide solubility, its use was limited by its own relatively low aqueous solubility. []
A: Several methods have been developed to measure sodium gentisate levels, including spectrophotometry based on its reaction with the Folin-Ciocalteu phenol reagent and techniques relying on its ultraviolet absorbance properties. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)








